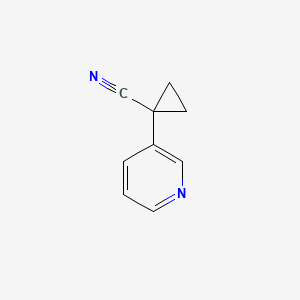

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-pyridin-3-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJPQLOHFBBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663791 | |

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170734-10-8 | |

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

The compound’s structure consists of a cyclopropane ring substituted with a pyridin-3-yl group and a nitrile moiety (C₉H₈N₂, MW 144.17 g/mol). The pyridine ring introduces aromaticity and potential coordination sites for metal catalysts, while the nitrile group offers reactivity for further functionalization. Key computed properties include a topological polar surface area of 36.7 Ų and a hydrogen bond acceptor count of 2, influencing solubility and intermolecular interactions.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two fragments:

-

Pyridin-3-yl subunit : Sourced from pyridine derivatives (e.g., 3-bromopyridine or pyridinylboronic acids).

-

Cyclopropanecarbonitrile subunit : Derived from cyclopropane precursors with leaving groups (e.g., halides) or via cyclopropanation of alkenes.

Synthetic Methodologies

Copper-Catalyzed Cross-Coupling

A one-pot synthesis-functionalization strategy, analogous to methods used for 1,3,4-oxadiazoles, could be adapted for this compound. This approach involves two stages:

Cyclopropane Intermediate Formation

-

Substrate : Cyclopropanecarbonyl chloride or bromide.

-

Reaction : Treatment with a pyridinyl nucleophile (e.g., pyridinylmagnesium bromide) to form the cyclopropane-pyridine backbone.

-

Nitrile Introduction : Subsequent dehydration of an intermediate amide or substitution of a halide with cyanide.

Conditions :

One-Pot Functionalization

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield Range | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed | CuI | 110 | 70–85% | High |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 60–75% | Moderate |

| Carbene Insertion | Rh₂(OAc)₄ | 25–40 | 50–65% | Low |

Key Observations:

-

Copper-mediated routes offer superior yields and scalability, aligning with trends in heterocycle synthesis.

-

Palladium methods provide regioselectivity but require pre-functionalized boronic acids.

-

Carbene insertion is less practical for large-scale synthesis due to safety concerns.

Challenges and Optimization Strategies

Nitrile Stability

The nitrile group may hydrolyze under acidic or prolonged heating. Mitigation strategies include:

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(Pyridin-3-yl)cyclopropanecarbonitrile has been identified as a potent inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic disorders such as obesity and diabetes. Research indicates that compounds with this structure can modulate metabolic pathways, making them suitable candidates for therapeutic development against conditions like type 2 diabetes and Prader-Willi syndrome .

Case Study: Treatment of Metabolic Diseases

A patent describes the use of this compound in the treatment of metabolic diseases. The administration of this compound has shown promising results in preclinical studies, indicating its potential efficacy in reducing body weight and improving insulin sensitivity in animal models .

Agricultural Applications

Pesticide Development

The compound's structural properties allow it to function as a precursor for developing novel pesticides. Its ability to interact with biological systems suggests potential use in agrochemicals aimed at pest control. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Material Science

Synthesis of Functional Materials

this compound serves as a building block in the synthesis of advanced materials. Its unique chemical properties enable the formation of polymers and other materials with desirable mechanical and thermal characteristics. Studies have demonstrated its utility in creating composites that exhibit enhanced durability and resistance to environmental degradation.

Chemical Reactions and Synthesis

Reactivity Profile

The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are crucial for synthesizing more complex molecules. This versatility makes it valuable in synthetic organic chemistry.

Table 1: Reactivity Overview

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles at the pyridine ring | Various substituted pyridine derivatives |

| Cycloaddition | Formation of larger cyclic compounds | Diels-Alder adducts |

| Oxidation | Conversion to more oxidized forms | Pyridine N-oxides |

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can vary widely, but typically involve binding interactions facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Pyridin-3-yl)cyclopropanecarbonitrile are best understood by comparing it to analogs with variations in the pyridine substituents, cyclopropane modifications, or nitrile positioning. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Fluorine substitution (e.g., 1427014-16-1) improves metabolic stability and electron-withdrawing effects, critical for drug bioavailability . Aromatic System Modifications: Replacing pyridin-3-yl with trifluoromethylphenyl (C₁₁H₈F₃N) enhances steric bulk and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Cyclopropane Rigidity vs. Flexibility The cyclopropane ring in this compound enforces a planar conformation, optimizing binding to rigid enzyme active sites . In contrast, analogs like 1-Piperidinocyclohexanecarbonitrile (CAS: 3867-15-0) adopt flexible conformations, reducing target specificity .

Nitrile Group Positioning

- The nitrile group in the reference compound participates in dipole interactions with catalytic lysine residues in kinases . Analogs lacking this group (e.g., methanimine derivatives) lose this interaction, as seen in pear volatile compounds .

Safety and Toxicity

- While this compound lacks explicit hazard classification, structurally related carbonitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) may exhibit uncharacterized toxicity due to reactive thiol or alkyne groups .

Biological Activity

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula CHN. It features a cyclopropane ring connected to a pyridine ring and a nitrile group. This unique structure allows it to interact with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.

Synthesis and Properties

The synthesis of this compound typically involves cyclopropanation reactions of pyridine derivatives. Common methods include the reaction of pyridine with cyclopropane precursors under controlled conditions to yield the desired compound. The molecular weight of this compound is approximately 144.17 g/mol, and it is characterized by its potential for various biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. The following sections detail its mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly cysteine proteases, which are validated targets for therapeutic interventions in diseases such as Chagas disease .

- Receptor Binding : Its structural features allow it to bind selectively to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cysteine Protease Inhibition : In a study focusing on cysteine proteases, compounds similar to this compound were identified as low-nanomolar inhibitors against cruzipain, a target for Chagas disease therapy. This highlights the potential of this compound in developing new anti-parasitic drugs .

- Antitumor Activity : Research has indicated that cyclopropane-containing compounds exhibit antitumor properties. A related compound was shown to modulate NAMPT activity, an enzyme involved in cancer metabolism, suggesting that this compound could have similar applications in cancer treatment .

- Broad Biological Effects : Cyclopropane derivatives have been reported to possess various biological functions, including antimicrobial and antiviral activities. These properties suggest that this compound may also exhibit similar effects due to its structural characteristics .

Comparative Analysis

To understand the potential of this compound better, it can be compared with other related compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(Pyridin-2-yl)cyclopropanecarbonitrile | Similar core structure | Enzyme inhibition |

| 1-(Pyridin-4-yl)cyclopropanecarbonitrile | Similar core structure | Antitumor activity |

The position of the pyridine ring attachment significantly influences the biological properties of these compounds.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 1-(Pyridin-3-yl)cyclopropanecarbonitrile?

Methodological Answer:

The synthesis typically involves cyclopropanation of pyridine derivatives. A common approach is the reaction of pyridin-3-yl-substituted alkenes with diazo compounds (e.g., diazomethane) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring . Alternatively, nucleophilic substitution on pre-formed cyclopropane precursors (e.g., cyclopropanecarbonyl chloride) with pyridinyl Grignard reagents can be employed . For nitrile introduction, cyanation via Sandmeyer reaction or cross-coupling with cyanide sources (e.g., CuCN) may be used .

How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm cyclopropane ring geometry and pyridine substitution patterns.

- X-ray crystallography : Employ SHELXL or SHELXD for precise determination of bond angles and torsion angles in the cyclopropane ring .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities.

- IR spectroscopy : Confirm the presence of the nitrile group (C≡N stretch ~2200 cm) .

What are the key pharmacological applications of pyridine-carbonitrile derivatives like this compound?

Methodological Answer:

Pyridine-carbonitrile derivatives are explored as intermediates in drug discovery, particularly for:

- Kinase inhibitors : The pyridine moiety can act as a hinge-binding region in ATP-binding pockets .

- CNS agents : The cyclopropane ring enhances metabolic stability and blood-brain barrier penetration .

- Antimicrobials : Structural analogs with electron-withdrawing groups (e.g., CF) show enhanced activity .

Advanced Research Questions

How can researchers optimize reaction yields for cyclopropanation steps in the synthesis of this compound?

Methodological Answer:

- Catalyst screening : Test Rh(II) carboxylates (e.g., Rh(OAc)) versus Cu(I) catalysts for regioselectivity .

- Solvent effects : Use dichloromethane or THF to stabilize reactive intermediates.

- Temperature control : Maintain low temperatures (−20°C to 0°C) to minimize side reactions (e.g., ring-opening) .

- By-product analysis : Use HPLC or GC-MS to identify and quantify impurities (e.g., unreacted diazo compounds) .

How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

- Variable Temperature NMR : Assess dynamic effects (e.g., ring strain in cyclopropane) causing signal splitting .

- DFT calculations : Compare experimental H/C shifts with computational models (e.g., B3LYP/6-31G*) .

- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

What computational tools are recommended for studying the electronic effects of substituents on the pyridine ring?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ values) with biological activity .

- Frontier orbital analysis : Calculate HOMO/LUMO energies (Gaussian 09) to assess reactivity trends .

What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C under inert gas (N or Ar) to prevent photodegradation .

- Hydrolysis risk : Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .

- Purity monitoring : Regularly analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

- Nitrile replacement : Substitute with tetrazole or amide groups to modulate polarity and target engagement .

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., CF) at the 4-position to improve binding affinity .

- Cyclopropane functionalization : Attach methyl or fluorine groups to enhance metabolic stability .

Safety and Regulatory Considerations

What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precautionary statement) .

- Spill management : Neutralize with sodium hypochlorite (10% v/v) and adsorb with vermiculite .

What regulatory frameworks apply to this compound in academic research?

Methodological Answer:

- GHS compliance : Follow CLP regulations for labeling (H302: harmful if swallowed; H315: skin irritation) .

- Controlled substance checks : Verify DEA schedules; analogs like piperidinocyclohexanecarbonitrile are Schedule II in the U.S. .

- Waste disposal : Segregate as hazardous waste (EPA RCRA guidelines) and use certified disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.